N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methylbenzamide
CAS No.:
Cat. No.: VC15618019
Molecular Formula: C21H21N5O
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methylbenzamide |
| Standard InChI | InChI=1S/C21H21N5O/c1-14-8-7-9-17(12-14)19(27)25-21(24-18-10-5-4-6-11-18)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
| Standard InChI Key | GHTPGYPBJZTFGR-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)N/C(=N/C2=NC(=CC(=N2)C)C)/NC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC(=NC2=NC(=CC(=N2)C)C)NC3=CC=CC=C3 |
Introduction
[Introduction to N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide](pplx://action/followup)
N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups and a distinct arrangement of atoms. It belongs to the class of compounds known as amides, specifically those that feature pyrimidine and phenyl moieties in their structure. The compound's Chemical Abstracts Service (CAS) number is 329903-98-2 .
Synthesis and Chemical Reactions
The synthesis of N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature and pH, along with purification steps like recrystallization or chromatography to isolate the desired compound.
Analytical Techniques for Characterization
Relevant analyses for confirming the structure and purity of N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for further characterization .
Comparison with Related Compounds
Other compounds featuring pyrimidine and phenyl moieties have been studied for their biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has shown potential as a 5-lipoxygenase inhibitor . These comparisons highlight the diversity and potential applications within this class of compounds.
Future Research Directions
Future studies on N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide could focus on its interaction with specific biological targets using techniques like molecular docking simulations and in vitro assays. This would provide insights into its potential therapeutic effects and guide further structural optimization.
Given the current lack of detailed biological activity data, in-depth pharmacological studies are necessary to fully explore its potential applications in medicinal chemistry.
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